molecular formula C11H11N3 B349263 (1-ethyl-1H-benzimidazol-2-yl)acetonitrile CAS No. 25184-09-2

(1-ethyl-1H-benzimidazol-2-yl)acetonitrile

Cat. No.: B349263
CAS No.: 25184-09-2
M. Wt: 185.22g/mol
InChI Key: LMKZNSKYLAQXJH-UHFFFAOYSA-N
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Description

(1-ethyl-1H-benzimidazol-2-yl)acetonitrile is a heterocyclic compound that features a benzimidazole ring fused with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile typically involves the condensation of 1-ethyl-1H-benzimidazole with acetonitrile. One common method includes the reaction of 1-ethyl-1H-benzimidazole with cyanogen bromide in an acetonitrile solution . This reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated reactors and optimized reaction parameters ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-benzimidazol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, such as (1-ethyl-1H-benzimidazol-2-yl)methanol.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(1-ethyl-1H-benzimidazol-2-yl)acetonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-benzimidazole: The parent compound of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile, known for its broad range of biological activities.

    2-(1H-benzimidazol-2-yl)acetonitrile: A closely related compound with similar chemical properties and applications.

    1-ethyl-1H-benzimidazole: Another derivative with comparable biological activities but lacking the acetonitrile group.

Uniqueness

This compound stands out due to the presence of the acetonitrile group, which enhances its reactivity and allows for the formation of a wider variety of derivatives. This unique structural feature also contributes to its diverse range of applications in scientific research and industry .

Properties

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKZNSKYLAQXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25184-09-2
Record name 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)acetonitrile
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